molecular formula C9H5F6NS B1586051 3,5-Di(trifluoromethyl)benzene-1-carbothioamide CAS No. 317319-15-6

3,5-Di(trifluoromethyl)benzene-1-carbothioamide

Cat. No. B1586051
CAS RN: 317319-15-6
M. Wt: 273.2 g/mol
InChI Key: OWYYZIVORPIBPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

DBCT can be synthesized by the reaction of 3,5-dibromo-1-trifluoromethylbenzene with ammonium thiocyanate in the presence of copper (II) chloride as a catalyst. The reaction yields DBCT in moderate to high yields, depending on the reaction conditions.


Molecular Structure Analysis

The molecular formula of DBCT is C9H5F6NS. It is characterized by the presence of a thiocarbonyl sulfur atom (CS) and a trifluoromethyl (CF3) group attached to a benzene ring.


Chemical Reactions Analysis

The CF3 group in DBCT is responsible for its unique chemical properties. CF3 groups are electron-withdrawing and can form strong bonds with other chemical groups. This property makes DBCT an excellent candidate for various chemical reactions, such as nucleophilic substitution, palladium-catalyzed coupling, and carbonylation.


Physical And Chemical Properties Analysis

DBCT is a crystalline solid that appears as yellow-brown powder or crystals. It has a molecular weight of 273.2 g/mol , and its molecular formula is C9H5F6NS . The melting point of DBCT is 113-115°C , and its boiling point is 241.2±50.0 °C (Predicted) . DBCT is insoluble in water but soluble in organic solvents such as dichloromethane, acetonitrile, and methanol.

Scientific Research Applications

Environmental Science

Research into the environmental applications of this compound includes its use as a potential agent for the remediation of pollutants. Its chemical structure could be modified to interact with and neutralize various environmental contaminants .

Pharmacology

Pharmacological studies involve examining 3,5-Di(trifluoromethyl)benzene-1-carbothioamide for its drug-like properties and potential as a precursor in the development of new medications. Its impact on pharmacokinetics and pharmacodynamics is a key area of research .

Safety and Hazards

DBCT is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P280h-P305+P351+P338 .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYYZIVORPIBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384527
Record name 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(trifluoromethyl)benzene-1-carbothioamide

CAS RN

317319-15-6
Record name 3,5-Bis(trifluoromethyl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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